
tert-Butyl 3-(1,8-naphthyridin-2-yl)propylcarbamate
概要
説明
“tert-Butyl 3-(1,8-naphthyridin-2-yl)propylcarbamate” is a chemical compound with the molecular formula C16H21N3O2 . It is a derivative of 1,8-naphthyridine, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes “this compound”, has been a subject of considerable interest. The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C16H21N3O2/c1-16(2,3)21-15(20)18-11-5-7-13-9-8-12-6-4-10-17-14(12)19-13/h4,6,8-10H,5,7,11H2,1-3H3,(H,18,20) .Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines, such as “this compound”, are diverse. They include multicomponent reactions that can efficiently generate a diverse set of complex molecular architectures .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 287.36 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
1. Chemical Synthesis
tert-Butyl 3-(1,8-naphthyridin-2-yl)propylcarbamate is involved in the synthesis of various chemical compounds. For instance, it's used in a one-pot method for the preparation of 1,8-naphthyridine derivatives, a process that includes dimetalation followed by reaction with β-dimethylamino or β-alkoxyacrolein derivatives. This method is crucial for the efficient synthesis of both 1,8-naphthyridines and 1,6-naphthyridines, demonstrating the versatility of this compound in chemical syntheses (Zhichkin et al., 2006).
2. Catalyst for Water Oxidation
A complex formed from the reaction of this compound and other compounds demonstrates significant activity as a catalyst for water oxidation. This catalytic activity is vital for industrial and environmental chemistry processes, emphasizing the role of this compound in facilitating essential chemical reactions (Zong & Thummel, 2005).
3. Antimycobacterial Activity
In the field of medicinal chemistry, derivatives of this compound exhibit significant antimycobacterial activities. These compounds have been synthesized and evaluated for their effectiveness against various strains of Mycobacterium tuberculosis, highlighting the potential of this compound in developing new antimycobacterial agents (Sriram et al., 2007).
4. Enantioselective Sensing
The compound also plays a role in enantioselective sensing. A derivative of this compound has been synthesized and used to form a highly fluorescent scandium complex. This complex is utilized in enantioselective sensing of chiral amino alcohols, demonstrating the compound's importance in analytical chemistry and chiral analysis (Liu et al., 2008).
5. Synthesis of Novel Compounds
This compound is also instrumental in the synthesis of novel compounds. For instance, it has been used in the synthesis of naphthyridone derivatives containing 8-alkoxyimino-1,6-dizaspiro[3.4]octane scaffolds. These derivatives have potential applications in various fields, including materials science and pharmaceuticals (Feng et al., 2011).
将来の方向性
The development of methods for the synthesis of 1,8-naphthyridines, including “tert-Butyl 3-(1,8-naphthyridin-2-yl)propylcarbamate”, has been of considerable interest to the synthetic community. Efforts are being made to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may focus on improving the synthesis methods and exploring the potential applications of these compounds.
特性
IUPAC Name |
tert-butyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)18-11-5-7-13-9-8-12-6-4-10-17-14(12)19-13/h4,6,8-10H,5,7,11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHHMZZLMBLAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=NC2=C(C=CC=N2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177524 | |
| Record name | 1,1-Dimethylethyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
227751-85-1 | |
| Record name | 1,1-Dimethylethyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227751-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



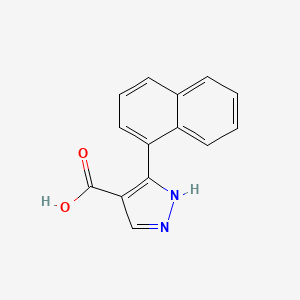
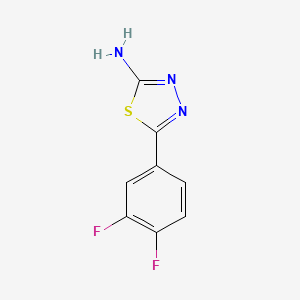
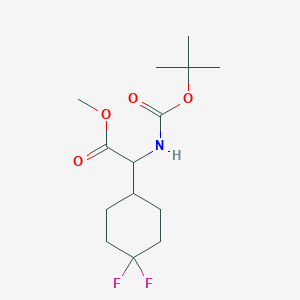


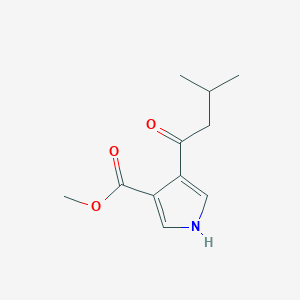
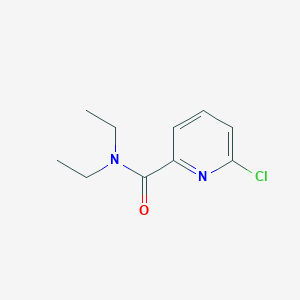
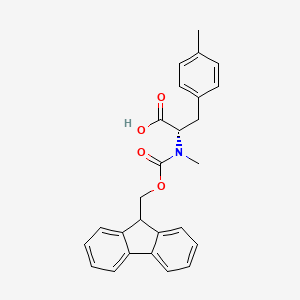
![Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3117825.png)
![3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea](/img/structure/B3117829.png)

![O-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3117851.png)
